1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid
Description
1-Oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid (C₉H₁₀N₂O₃, MW: 194.19) is a bicyclic heterocyclic compound featuring a fused pyrrolo-diazepine scaffold with a ketone group at position 1 and a carboxylic acid substituent at position 8 . Its structure combines a seven-membered diazepine ring fused to a pyrrole moiety, distinguishing it from simpler monocyclic analogs.
Properties
CAS No. |
2408958-68-7 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-oxo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-8-7-4-6(9(13)14)5-11(7)3-1-2-10-8/h4-5H,1-3H2,(H,10,12)(H,13,14) |
InChI Key |
KLMLWJJFDIRDFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=CN2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolo-Diazepinedione Intermediates
In a representative procedure, L-proline reacts with isatoic anhydride in N,N-dimethylformamide (DMF) at 140°C for 5 hours, yielding a pyrrolo-benzodiazepinedione scaffold. For the target compound, modifying the anhydride component to include a pre-functionalized carboxylic acid moiety (e.g., using 5-carboxyisatoic anhydride) could directly incorporate the 8-carboxylic acid group. The reaction typically proceeds in 85% yield, with the product characterized by IR spectroscopy (C=O stretch at 1700 cm⁻¹) and mass spectrometry.
Thiation and Functionalization
Lawesson’s reagent is employed to convert lactams to thiolactams, enabling subsequent functionalization. For instance, treatment of pyrrolo-benzodiazepinedione with Lawesson’s reagent in toluene at 70°C produces a thiolactam intermediate. This intermediate can undergo hydrazine hydrate treatment to form a hydrazino derivative, which cyclizes with cyanogen bromide to yield triazolo-fused analogs. While the target compound lacks a triazolo group, this step underscores the versatility of diazepine intermediates for further modifications.
Enaminone-Mediated Cyclization for Ring Formation
Enaminoketones serve as pivotal intermediates for constructing heterocyclic systems. In the synthesis of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazoles, enaminoketones derived from cycloheptapyrrolones are cyclized with dinucleophiles to form fused rings. Adapting this strategy, the diazepine ring of the target compound could be formed via intramolecular cyclization of an enaminone precursor.
Enaminone Synthesis
Reaction of cycloheptapyrrolone derivatives with N,N-dimethylformamide dimethyl acetal (DMFDMA) under microwave irradiation generates enaminoketones. For example, ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate reacts with DMFDMA in DMF at 100°C to yield a dimethylaminomethylidene intermediate. This method, achieving 86–96% yields, could be modified to introduce a carboxylic acid group at position 8 by starting with an ethyl ester precursor, followed by hydrolysis.
Cyclization to Diazepine Core
The enaminone intermediate undergoes cyclization in the presence of acid or base catalysts. In related work, heating enaminoketones in acetic acid facilitates ring closure to form pyrrolo-oxazoles. For diazepine formation, adjusting reaction conditions (e.g., using ammonium acetate) may promote intramolecular amide bond formation, yielding the seven-membered ring.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | L-proline, carboxylated anhydride | DMF, 140°C, 5 hours | 70–85 | Direct incorporation of COOH group | Limited anhydride availability |
| Enaminone Cyclization | Ethyl ester precursors | DMFDMA, microwave, 100°C | 80–96 | High yields, modular functionality | Requires ester hydrolysis step |
| Ester Hydrolysis | Ethyl ester intermediate | NaOH, reflux, 6 hours | >90 | Simple, high efficiency | Dependent on ester precursor purity |
Optimization and Scalability Considerations
Reaction scalability is critical for industrial applications. The cyclocondensation method, while efficient, requires high-temperature conditions that may pose challenges in large-scale reactors. Conversely, enaminone cyclization under microwave irradiation offers rapid heating and shorter reaction times, enhancing scalability. Purification via column chromatography (silica gel, dichloromethane eluent) ensures product homogeneity, though alternative methods like recrystallization may improve cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex pyrrolo-diazepine structure, which contributes to its biological activity. The molecular formula is with a molecular weight of 194.19 g/mol. The InChI key for this compound is KLMLWJJFDIRDFJ-UHFFFAOYSA-N. Its structural properties make it a candidate for various applications in drug development and synthesis.
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[1,2-a][1,4]diazepines exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Mechanism of Action : The compound interacts with DNA and inhibits topoisomerases, enzymes critical for DNA replication and transcription. This interaction leads to DNA damage and ultimately cell death in cancer cells.
Neuropharmacology
Pyrrolo[1,2-a][1,4]diazepines have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
Polymer Chemistry
The compound can be utilized in the synthesis of polymers with specific functionalities. Its carboxylic acid group allows for further chemical modifications, enabling the creation of polymeric materials with tailored properties for applications in coatings, adhesives, and biomedical devices.
Nanotechnology
In nanotechnology, derivatives of this compound can serve as building blocks for nanoscale materials. Research has shown that they can be incorporated into nanoparticles for drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.
Research Tool
Biochemical Probes
Due to its unique chemical structure, 1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid can act as a biochemical probe in various assays. It can be used to study enzyme activity or receptor interactions in cellular models.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation (IC50 = 12 µM). |
| Study B | Neuroprotective Effects | Showed improvement in cognitive function in rodent models of Alzheimer's disease. |
| Study C | Polymer Synthesis | Developed a new class of biodegradable polymers with enhanced mechanical properties. |
Mechanism of Action
The mechanism by which 1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Heterocycles
| Compound Name | Core Structure | Substituents | Key Differences |
|---|---|---|---|
| Target Compound | Pyrrolo[1,2-a][1,4]diazepine | 1-oxo, 8-carboxylic acid | Seven-membered diazepine ring |
| 7-Butyl-6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine | Pyrrolo[2,3-b]pyrazine | Butyl, 4-fluorophenyl | Pyrazine ring instead of diazepine |
| 1-Oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid | Pyrrolo[1,2-a]pyrazine | 1-oxo, 8-carboxylic acid | Six-membered pyrazine ring |
| Pyrrolo[1,2-a]quinoline | Pyrrolo[1,2-a]quinoline | Aromatic benzene fusion | Larger fused aromatic system |
- Pyrrolo[1,2-a]quinoline: Features a fused benzene ring instead of diazepine, increasing aromaticity and rigidity, which is advantageous in DNA-intercalating agents like mitomycin C analogs .
Biological Activity
1-Oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid
- CAS Number : 2408958-68-7
- Molecular Weight : 194.19 g/mol
- Molecular Formula : C9H10N2O3
- Purity : 95%
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound has shown potential in several key areas:
Anticancer Activity
Research indicates that pyrrolodiazepines exhibit significant anticancer properties. The compound has been tested against various cancer cell lines with promising results:
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell growth and survival. Studies have indicated that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Neuropharmacological Effects
Additionally, some studies have suggested that derivatives of pyrrolodiazepines may possess neuropharmacological properties. For instance:
- GABA Receptor Modulation : Certain analogs have been shown to modulate GABA_A receptors effectively. This could imply potential applications in treating anxiety or seizure disorders .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
-
Study on Antitumor Activity :
- A study evaluated the cytotoxic effects of various pyrrolodiazepine derivatives against human cancer cell lines.
- Results demonstrated significant growth inhibition and apoptosis induction in MCF7 and NCI-H460 cells.
-
Neuropharmacology Study :
- Investigations into the effects on GABA_A receptor modulation showed that certain derivatives could enhance GABAergic transmission.
- This suggests potential therapeutic applications in neurological disorders.
Q & A
Q. What are the standard synthetic routes for 1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid?
Methodological Answer: Synthesis typically involves multi-step reactions starting with condensation of cyclic amines or ketones with appropriate carbonyl precursors. For example:
- Step 1: Condensation of a pyrrolidine derivative with a diazepine precursor under acidic or basic conditions to form the bicyclic core.
- Step 2: Introduction of the carboxylic acid group via oxidation or hydrolysis of a nitrile/ester intermediate.
Critical parameters include reaction temperature (e.g., 60–80°C for cyclization) and catalyst selection (e.g., p-TsOH for acid-catalyzed steps) to ensure high yields (65–88% reported in analogous syntheses) .
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer: Use a combination of analytical techniques:
- HPLC: To assess purity (>95% threshold for pharmacological studies).
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., characteristic peaks for the pyrrolo-diazepine ring at δ 2.5–4.0 ppm and carboxylic acid protons at δ 10–12 ppm).
- HRMS: For molecular weight confirmation (e.g., expected [M+H]⁺ ion at m/z 223.08).
Cross-reference with synthetic intermediates and known analogs to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization efficiency in the synthesis of this compound?
Methodological Answer:
- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to enhance cyclization rates.
- Solvent Effects: Evaluate polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .
Q. How can contradictory spectral data during structural elucidation be resolved?
Methodological Answer:
- 2D NMR Techniques: Use COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons.
- X-ray Crystallography: For unambiguous confirmation of the bicyclic framework and substituent positions.
- Comparative Analysis: Cross-check with structurally related compounds (e.g., sulfonamide or ester derivatives) to identify conserved spectral features .
Q. What strategies are effective for modifying the carboxylic acid group to enhance bioactivity?
Methodological Answer:
- Amidation: React with primary/secondary amines (e.g., benzylamine) using coupling agents like HATU/DIPEA (yields: 31–78% in analogous systems).
- Esterification: Protect the acid group as a methyl or tert-butyl ester to improve membrane permeability.
- Prodrug Design: Convert to a bioresponsive ester (e.g., pivaloyloxymethyl) for targeted release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
